Harmic Acid Methyl Ester
Description
Harmic Acid Methyl Ester is a β-carboline alkaloid found in Banisteriopsis caapi, a plant integral to the preparation of the psychoactive brew ayahuasca . Like other β-carbolines in B. caapi, it is hypothesized to act as a monoamine oxidase inhibitor (MAOI), enhancing the bioavailability of psychoactive compounds such as dimethyltryptamine (DMT) from adjuvant plants . However, its specific pharmacological profile and concentration in plant extracts remain understudied compared to more abundant analogs like harmine and tetrahydroharmine (THH) .
Properties
CAS No. |
57498-79-0 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
methyl 7-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-18-8-3-4-9-10-5-6-15-13(14(17)19-2)12(10)16-11(9)7-8/h3-7,16H,1-2H3 |
InChI Key |
GGTFWDPYRXONGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Harmic Acid Methyl Ester can be synthesized through the esterification of Harmic Acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid (Harmic Acid) with methanol and a few drops of concentrated sulfuric acid. The reaction is slow and reversible, so it requires careful control of conditions to maximize yield .
Industrial Production Methods: In industrial settings, the esterification process may involve the use of acid chlorides or acid anhydrides instead of carboxylic acids to increase efficiency. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation .
Types of Reactions:
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Transesterification: this compound can participate in transesterification reactions to form different esters by reacting with other alcohols.
Common Reagents and Conditions:
Acid Catalysts: Concentrated sulfuric acid, hydrochloric acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Reducing Agents: Lithium aluminum hydride, diisobutylaluminum hydride.
Major Products Formed:
Hydrolysis: Harmic Acid and methanol.
Reduction: Alcohols or aldehydes.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Harmic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in the study of esterases and their functions in biological systems.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Harmic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis. The protonation of the ester carbonyl increases its electrophilicity, allowing water to add to the carbonyl carbon and form a tetrahedral intermediate .
Comparison with Similar Compounds
Table 1: Comparative Properties of β-Carboline Alkaloids in B. caapi
| Compound | Molecular Formula | Molecular Weight | Key Features | Role in Ayahuasca |
|---|---|---|---|---|
| This compound | Not explicitly reported | — | Methyl ester derivative of harmic acid; structural similarity to harmine. | Potential MAOI; exact role undefined. |
| Harmine | C₁₃H₁₂N₂O | 212.25 g/mol | Most abundant β-carboline in B. caapi; strong MAO-A inhibition. | Primary MAOI in ayahuasca. |
| Harmaline | C₁₃H₁₄N₂O | 214.26 g/mol | Dihydrogenated form of harmine; weaker MAOI than harmine. | Psychoactive at high doses. |
| Tetrahydroharmine (THH) | C₁₃H₁₆N₂O | 216.28 g/mol | Fully saturated β-carboline; moderate MAOI and serotonin reuptake inhibitor. | Synergistic MAOI with harmine. |
| Harmalol | C₁₂H₁₂N₂O | 200.24 g/mol | Demethylated derivative of harmine; weaker pharmacological activity. | Minor contributor to MAOI effects. |
Key Observations :
- Structural Differences: this compound is distinguished by its ester functional group, which may enhance lipophilicity and bioavailability compared to non-esterified β-carbolines .
- Its ester group could modulate enzyme affinity or metabolic stability .
- Natural Abundance: this compound is a minor constituent in B. caapi, with harmine (up to 0.36–8.43% dry weight) and THH (0.05–2.94%) being predominant .
Comparison with Non-Alkaloid Methyl Esters
Methyl esters are widespread in natural products, but their structural and functional roles differ significantly from this compound. Below are notable examples:
Table 2: Methyl Esters in Other Contexts


Key Distinctions :
- Structural Complexity : Unlike linear FAMEs, this compound features a heterocyclic β-carboline core, conferring unique electronic and steric properties.
- Functionality : FAMEs serve primarily as biofuels or lipid biomarkers, whereas this compound is bioactive, likely interacting with neurological targets .
Chemical Reactions Analysis
Hydrolysis Reactions
Methyl esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and methanol.
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate eliminates methanol to form the carboxylic acid (Fig. 1) .
-
Example :
Base-Promoted Hydrolysis (Saponification)
-
Mechanism : Hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate that eliminates methanol. The carboxylate salt is protonated post-reaction .
-
Example :
-
Kinetics : Pseudo-first order; pH-rate profiles depend on ester structure (e.g., aminoethyl esters show variable stability) .
Aminolysis and Amidation
Methyl esters react with amines or ammonia to form amides.
Transesterification
Methyl esters exchange alkoxy groups with other alcohols.
Reduction Reactions
Methyl esters are reduced to primary alcohols using LiAlH₄.
-
Mechanism : Hydride attack at the carbonyl carbon forms an aldehyde intermediate, which undergoes further reduction .
-
Example :
Spectroscopic Characterization
Key data for methyl esters include:
NMR Analysis
IR Spectroscopy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


